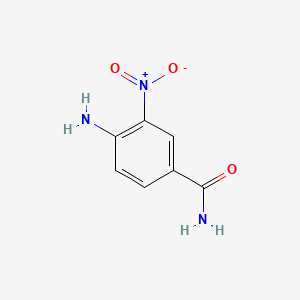

4-Amino-3-nitrobenzamide

説明

Contextual Significance within Nitrobenzamide Chemistry

Nitrobenzamides are a class of organic compounds characterized by a benzamide (B126) core substituted with one or more nitro groups. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the benzene (B151609) ring and the reactivity of the amide functionality. Within this family, 4-Amino-3-nitrobenzamide is of particular interest due to the presence of both an electron-donating amino group and an electron-withdrawing nitro group at specific positions. nbinno.com This ortho- and para-positioning relative to the amide group creates a unique electronic environment that governs its chemical behavior and makes it a versatile scaffold in synthetic organic chemistry. nbinno.com

The interplay of these functional groups allows for a range of chemical modifications, making it a sought-after precursor in the synthesis of more complex molecules. The amino group can be readily diazotized and subjected to various substitution reactions, while the nitro group can be reduced to an amino group, opening up further synthetic possibilities. This versatility has established this compound and its derivatives as important components in the development of new chemical entities.

Overview of Key Academic Research Trajectories

Academic research involving this compound and its close derivatives has primarily focused on their application as intermediates in the synthesis of compounds with potential biological activity and in the development of functional materials.

One significant area of investigation is in the field of medicinal chemistry, particularly in the development of enzyme inhibitors. For instance, derivatives of 4-substituted-3-nitrobenzamide have been designed and synthesized to explore their anti-tumor activities. nih.gov Research has shown that certain compounds in this class exhibit potent inhibitory activities against various cancer cell lines. nih.gov Notably, the core structure of 3-nitrobenzamide (B147352) is a key feature in some Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a class of drugs used in cancer therapy. nih.govnih.gov The amide group in these molecules often plays a crucial role in binding to the active site of the enzyme. nih.gov

Another prominent research trajectory is the use of this compound precursors in the synthesis of functional dyes. The related compound, 4-amino-3-nitrobenzaldehyde, has been utilized in the experimental synthesis of novel reactive azo dyes. researchgate.net These dyes have been assessed for potential applications in dye-sensitized solar cells, highlighting the role of this chemical scaffold in materials science. researchgate.net The diazotization of the amino group in the 4-amino-3-nitroaromatic structure is a key step in the formation of azo compounds, which are known for their vibrant colors. nbinno.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-amino-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKLDLKLEXDSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477870 | |

| Record name | 4-AMINO-3-NITROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41263-65-4 | |

| Record name | 4-AMINO-3-NITROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

The fundamental properties of 4-Amino-3-nitrobenzamide are summarized in the table below, providing a quick reference for its key chemical and physical characteristics.

| Property | Value |

| Molecular Formula | C₇H₇N₃O₃ |

| Molecular Weight | 181.15 g/mol |

| CAS Number | 41263-65-4 |

| Appearance | Likely a crystalline solid |

| Purity | Commercially available with a purity of at least 95% |

Data sourced from various chemical suppliers. cymitquimica.comgoogle.com

Chemical Reactivity and Mechanistic Studies of 4 Amino 3 Nitrobenzamide and Its Derivatives

Reactivity of Functional Groups within the Aromatic System

The reactivity of the aromatic ring in 4-amino-3-nitrobenzamide is significantly influenced by the electron-withdrawing nature of the nitro group and the electron-donating character of the amino group.

Reduction of the Nitro Group in Related Compounds

The reduction of aromatic nitro compounds is a well-established and significant transformation in organic synthesis, often leading to the formation of anilines. wikipedia.org This process can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a common and efficient method for reducing nitro groups. commonorganicchemistry.com Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide, and Raney nickel. wikipedia.orgcommonorganicchemistry.com For instance, catalytic hydrogenation with Pd/C is a preferred method for the reduction of both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com However, Raney nickel is often employed when the substrate contains halides to avoid dehalogenation. commonorganicchemistry.com

Chemical reduction methods offer an alternative to catalytic hydrogenation. Reagents such as iron in acidic media, tin(II) chloride, and sodium hydrosulfite are frequently used. wikipedia.org The use of iron under acidic conditions provides a mild method for this reduction in the presence of other reducible groups. scispace.com Similarly, zinc metal in an acidic medium like acetic acid can also be employed for the same purpose. commonorganicchemistry.com Sodium sulfide (B99878) is particularly useful for the selective reduction of one nitro group in the presence of others. wikipedia.org It is important to note that metal hydrides like lithium aluminum hydride (LiAlH₄) are generally not used for the reduction of aryl nitro compounds to anilines as they tend to form azo compounds instead. wikipedia.orgcommonorganicchemistry.com

The choice of reducing agent can be critical for achieving chemoselectivity in molecules with multiple reducible functional groups. For example, in the case of 4-nitroacetophenone, which contains both a nitro and a carbonyl group, the nitro group can be selectively reduced to an amine using tin and hydrochloric acid without affecting the carbonyl group. scispace.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/Catalyst | Conditions | Selectivity Notes |

|---|---|---|

| H₂/Pd-C | Catalytic hydrogenation | Highly efficient, may reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic hydrogenation | Used when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/Acid | Acidic media | Mild conditions, can be selective. scispace.com |

| Zn/Acid | Acidic media | Mild conditions. commonorganicchemistry.com |

| SnCl₂ | Mild conditions | Selective in the presence of other reducible groups. wikipedia.org |

This table provides a summary of common reagents and their general applications in the reduction of aromatic nitro compounds.

Nucleophilic Aromatic Substitution on Halogenated Nitrobenzamide Derivatives

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for arenes that are electron-deficient, a characteristic conferred by electron-withdrawing groups like the nitro group. d-nb.infowikipedia.org In halogenated nitrobenzamide derivatives, the nitro group activates the aromatic ring for nucleophilic attack, facilitating the displacement of a halide. wikipedia.org The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

The position of the electron-withdrawing group relative to the leaving group significantly impacts the reaction rate. masterorganicchemistry.com Groups positioned ortho or para to the halide leaving group provide better stabilization of the Meisenheimer complex through resonance, thus accelerating the reaction. wikipedia.orgmasterorganicchemistry.com Consequently, nucleophilic aromatic substitution on p-nitrophenyl fluoride (B91410) is significantly faster than on m-nitrophenyl fluoride. masterorganicchemistry.com

Mechanistic studies have revealed a more complex picture than the simple addition-elimination at the halogen-bearing carbon. d-nb.infonih.gov It has been shown that nucleophilic addition to a carbon atom bearing a hydrogen atom (to form a σH adduct) is often a faster and reversible process compared to the addition at the carbon bearing the halogen (σX adduct). d-nb.infonih.gov The "classic" SNA reaction, involving the substitution of the halogen, is observed when the initially formed σH adduct cannot be converted into a stable product and dissociates. nih.gov This corrected mechanism suggests that nucleophilic substitution of hydrogen is a primary, rapid process, while the substitution of a halogen is a slower, secondary reaction. thieme-connect.comthieme-connect.com

Reactivity of the Amino Group in Amidation

The amino group in aniline (B41778) and its derivatives is nucleophilic and readily participates in acylation reactions with acyl chlorides, anhydrides, and esters to form amides. ncert.nic.inwikipedia.org This reaction, known as amidation, is a common method for forming amide bonds. organic-chemistry.org To drive the reaction to completion, a base stronger than the amine, such as pyridine, is often used to neutralize the acid byproduct (e.g., HCl) and shift the equilibrium towards the product side. ncert.nic.in

The reactivity of the amino group can be so high that, in some cases, amidation can be carried out in water as a solvent, leading to near-quantitative yields, especially when using reactive acyl chlorides. researchgate.net However, the basicity of the amino group can sometimes lead to challenges. For instance, in electrophilic aromatic substitution reactions, the high reactivity of the amino group can lead to multiple substitutions. masterorganicchemistry.com To control this, the amino group can be "protected" by converting it into an amide using a reagent like acetic anhydride. The resulting amide is still an ortho, para-director but is less activating than the free amine, allowing for more controlled subsequent reactions. The protecting group can later be removed by hydrolysis. masterorganicchemistry.com

Amide Bond Transformations

The amide bond in benzamide (B126) derivatives can undergo various transformations. One of the most common is hydrolysis, which can be carried out under either acidic or alkaline conditions to yield a carboxylic acid (or its salt) and an amine or ammonia (B1221849). youtube.comyoutube.com For example, the hydrolysis of benzamide in the presence of sodium hydroxide (B78521) followed by acidification yields benzoic acid. youtube.com

Amides can also be reduced to amines using strong reducing agents like lithium aluminium hydride (LiAlH₄) in dry ether. ncert.nic.inyoutube.com Another transformation involves the conversion of a benzamide to a benzonitrile. This can be achieved through a Hoffman rearrangement by reacting the benzamide with bromine in the presence of sodium hydroxide to form an aniline intermediate, which can then be converted to the nitrile via a Sandmeyer reaction. youtube.com

Advanced Reaction Mechanism Elucidation

Understanding the intricate details of reaction mechanisms allows for better control over reaction pathways and product outcomes.

Influence of Solvents and Catalysts on Reaction Pathways

Solvents can have a profound effect on the rate and selectivity of chemical reactions. In nucleophilic aromatic substitution reactions, the polarity of the solvent plays a crucial role. researchgate.net Generally, more polar solvents accelerate substitution processes. researchgate.net For instance, the reaction of 2,4-dichloronitrobenzene (B57281) with ammonia proceeds faster in water than in ethanol. researchgate.net Interestingly, the solvent can also influence the regioselectivity. In the aforementioned reaction, while the ortho chlorine is exclusively replaced in ethanol, in water, a mixture of products is formed with substitution occurring at both the ortho and para positions. researchgate.net

Catalysts are also instrumental in directing reaction pathways. In the reduction of nitroaromatics, the choice of catalyst can determine the product. While catalysts like Pd/C lead to the formation of anilines, others can be designed to selectively produce intermediate products like phenylhydroxylamines. mdpi.com The surface potential of the catalyst can strongly influence the rate of electron transfer from the reducing agent to the nitroaromatic compound, thereby affecting the reaction rate. rsc.org In some cases, the catalyst itself can be modified or "poisoned" to enhance selectivity towards a desired product. mdpi.com For example, poisoning a platinum catalyst with sulfur, nitrogen, or phosphorus can reduce the reaction rate and improve the selectivity for the hydrogenation of nitro compounds to phenylhydroxylamines. mdpi.com

In the context of amidation, various catalysts have been developed to facilitate the direct coupling of carboxylic acids and amines under mild conditions. Boronic acid derivatives, for example, have been shown to be highly active catalysts for this transformation at room temperature. organic-chemistry.org Lewis acid catalysts like BF₃ can also be employed to accelerate reactions such as intramolecular Diels-Alder reactions and stabilize the desired products. nih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 4-nitroacetophenone |

| p-nitrophenyl fluoride |

| m-nitrophenyl fluoride |

| 2,4-dichloronitrobenzene |

| Aniline |

| Benzamide |

| Benzoic acid |

| Benzonitrile |

| Phenylhydroxylamine |

| Acetic anhydride |

| Lithium aluminium hydride |

| Palladium on carbon |

| Raney nickel |

| Iron |

| Tin(II) chloride |

| Sodium hydrosulfite |

| Zinc |

| Sodium sulfide |

| Pyridine |

| Boronic acid |

Investigation of Intermediates and Transition States

The study of reaction mechanisms is fundamental to understanding and optimizing the synthesis of complex molecules like this compound and its derivatives. A critical aspect of this is the identification and characterization of transient species, including reaction intermediates and transition states. While the direct observation of highly unstable transition states often requires sophisticated spectroscopic techniques and computational modeling, the nature of these fleeting structures can be inferred from the study of more stable intermediates and final products.

Intermediates in Amide Bond Formation

The formation of the amide bond is a cornerstone of the synthesis of this compound derivatives. The specific intermediates involved are dictated by the coupling reagents used.

In the classic Schotten-Baumann reaction, which couples an amine with an acyl chloride, the reaction proceeds through a tetrahedral intermediate. For instance, in the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, 4-nitrobenzoyl chloride reacts with 2-(3-chlorophenyl)ethan-1-amine. mdpi.com The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient, tetrahedral intermediate which then collapses, expelling a chloride ion to form the final amide product. The addition of a base, such as triethylamine, is crucial to neutralize the HCl generated, driving the reaction to completion. mdpi.com

Alternative methods, such as those employing (Diethylaminosulfur trifluoride) DAST, introduce different intermediates. DAST is known to convert carboxylic acids into highly reactive acyl fluorides. acs.org In a DAST-mediated coupling of a carboxylic acid and an amine, the carboxylic acid is first converted to an acyl fluoride intermediate. This intermediate is significantly more electrophilic than the corresponding carboxylic acid, making it susceptible to rapid nucleophilic attack by the amine to form the amide.

An interesting case arises in the reaction between procaine (B135) and 4-nitrobenzoic acid under DAST-mediated conditions. The expected product, 2-(diethylamino)ethyl 4-(4-nitrobenzamido)benzoate, was not formed. Instead, a different major product was isolated, suggesting a competitive reaction pathway where the tertiary amine within the procaine molecule may interact with reaction intermediates in an unexpected manner. acs.orgacs.org This highlights how the structure of the reactants can lead to alternative, lower-energy transition states and different product outcomes.

The table below summarizes key intermediates in common amide bond forming reactions for benzamide derivatives.

| Reaction Type | Reactants | Coupling Agent | Inferred Intermediate | Reference |

| Schotten-Baumann | 4-nitrobenzoyl chloride, 2-(3-chlorophenyl)ethan-1-amine | Triethylamine (base) | Tetrahedral carbonyl addition intermediate | mdpi.com |

| DAST Coupling | Carboxylic Acid, Amine | DAST | Acyl fluoride | acs.org |

| Mechanosynthesis | 2,2-diphenylethan-1-amine, 4-nitrobenzoyl chloride | Ball Mill (solvent-free) | Tetrahedral carbonyl addition intermediate | mdpi.com |

Intermediates in Aromatic Substitution

The synthesis of the core this compound structure relies on electrophilic aromatic substitution, specifically nitration. The sequence of substitution is critical and is governed by the directing effects of the substituents on the benzene (B151609) ring. To synthesize the desired isomer, a protected intermediate is often necessary. For example, in the synthesis of a related compound, 4-amino-3-nitrobenzenesulfonamide, the amino group is first protected. This is because the powerful activating and ortho-, para-directing nature of the amino group would otherwise lead to undesired products.

Following protection, the nitration step is performed using a nitrating mixture (HNO₃/H₂SO₄). This reaction proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma complex. The electrophile, the nitronium ion (NO₂⁺), attacks the aromatic ring. The position of attack is directed by the existing substituents. The subsequent loss of a proton from the arenium ion restores the aromaticity of the ring and yields the nitro-substituted product. Low-temperature control (e.g., 0–5°C) is critical during this step to minimize the formation of by-products from competing reaction pathways.

Characterization through Fragmentation Studies

Mass spectrometry provides a powerful tool for probing the structure of molecules and can offer insights into the relative stability of different fragments, which can be considered gaseous ion intermediates. In the analysis of N-(2,2-diphenylethyl)-4-nitrobenzamide, fragmentation was observed to occur primarily via cleavage of the amide bond. This leads to the formation of a stable (4-nitrobenzylidyne)oxonium cation (C₇H₄NO₃⁺) with a mass-to-charge ratio (m/z) of 150, indicating that the transition state leading to this cleavage is relatively low in energy. mdpi.com

The proposed fragmentation pathways for protonated N-(2,2-diphenylethyl)-4-nitrobenzamide are detailed in the table below.

| Proposed Pathway | Cleavage Site | Resulting Fragment Ion | m/z | Reference |

| Path 1 | NH—C(O) bond | (4-nitrobenzylidyne)oxonium cation | 150 | mdpi.com |

This data, while not directly observing solution-phase reaction intermediates, helps to build a picture of the molecule's electronic structure and the likely pathways for bond-breaking events, which is central to understanding reactivity and the nature of transition states.

Structural Analysis and Advanced Spectroscopic Investigations

Crystallographic Studies of Nitrobenzamide Derivatives

Crystallographic studies provide the definitive blueprint of a molecule's arrangement in the solid state. For nitrobenzamide derivatives, these studies uncover details about polymorphism, molecular packing, and the non-covalent interactions that build the crystal lattice.

Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a critical aspect of materials science. A pertinent example is 4-amino-3-nitrobenzoic acid (4-A3NBA), a close structural analog of 4-amino-3-nitrobenzamide. This compound has been shown to exhibit polymorphism, crystallizing in at least two different forms: a monoclinic form (polymorph I) and a triclinic form (polymorph II). researchgate.netresearchgate.net

The monoclinic polymorph (I) belongs to the P21/c space group. researchgate.net In contrast, the more recently identified polymorph II crystallizes in the triclinic system with a centrosymmetric Pī space group. researchgate.net The structural differences are significant: in polymorph I, the molecules are linked into a three-dimensional network primarily by hydrogen bonds, whereas in polymorph II, the structure is composed of hydrogen-bonded layers that are connected through π-π interactions. researchgate.net Thermal analysis indicates that there is no phase transition from polymorph II to polymorph I upon heating. researchgate.net The existence of these different crystal systems for a single compound underscores how subtle variations in crystallization conditions can lead to profoundly different solid-state arrangements.

Other related compounds, such as p-nitrobenzoic acid (pNBA), also exhibit polymorphism, with enantiotropically related forms I and II. rsc.orgrsc.org

Interactive Table: Crystallographic Data for 4-amino-3-nitrobenzoic acid (4-A3NBA) Polymorphs

| Property | Polymorph I | Polymorph II | Source |

| Crystal System | Monoclinic | Triclinic | researchgate.net |

| Space Group | P21/c | Pī | researchgate.net |

| Molecules in Asymmetric Unit (Z') | 1 | 2 | researchgate.net |

| Primary Packing Force | 3D H-bond network | H-bonded layers | researchgate.net |

| Secondary Packing Force | - | π-π interactions | researchgate.net |

The asymmetric unit is the smallest part of a crystal structure from which the entire lattice can be generated by applying symmetry operations. Its composition can range from a single molecule to multiple, crystallographically independent molecules. For the polymorphs of 4-amino-3-nitrobenzoic acid, the monoclinic form contains one molecule in its asymmetric unit, while the triclinic form has two distinct molecules. researchgate.net

The complexity of the asymmetric unit can be even more pronounced. The structure of 4-(But-3-enylamino)-3-nitrobenzoic acid, for example, presents a remarkable case where the asymmetric unit contains twelve crystallographically independent molecules. researchgate.netnih.gov In a manganese (II) complex involving 4-amino-3-nitrobenzoic acid ligands, the complex molecule itself is located on an inversion center within the centrosymmetric monoclinic space group P21/n. iucr.orgnih.goviucr.org Similarly, a tin(IV) complex with 4-amino-3-nitrobenzoic acid has an asymmetric unit comprising one-half of the dimeric molecule, which lies on a crystallographic inversion center. nih.gov

Molecular packing describes how these asymmetric units assemble to form the crystal. In the monoclinic polymorph of 4-A3NBA, molecules are associated in a 3D network. researchgate.net In the triclinic form, they form layers. researchgate.net In other nitrobenzamide derivatives, packing can involve the formation of chains, sheets, or more complex three-dimensional frameworks, often dictated by a combination of hydrogen bonds and other interactions like π-π stacking. researchgate.netnih.govnih.gov

The stability and structure of molecular crystals are governed by a variety of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, are highly directional and collectively create the ordered structure of the crystal.

Hydrogen bonds are the most significant interactions in the crystal structures of nitrobenzamides and their derivatives.

N–H···O Bonds: These are ubiquitous in benzamide (B126) structures. Intramolecular N–H···O bonds are common, often forming a stable six-membered ring motif known as an S(6) ring. nih.goviucr.org Intermolecular N–H···O hydrogen bonds are crucial for linking molecules together, forming dimers and extending into chains and sheets. nih.govnih.govnih.gov These interactions can involve the amide N-H as the donor and either a nitro oxygen or a carbonyl oxygen as the acceptor.

O–H···O Bonds: In carboxylic acid derivatives like 4-A3NBA, O–H···O bonds are predominant. They typically link the carboxylic acid groups of two molecules to form centrosymmetric dimers. iucr.orgmdpi.com These strong interactions are often a primary driver in the crystal packing of such compounds. iucr.org

Other Hydrogen Bonds: In co-crystals, other interactions can be present, such as N–H···N bonds. iucr.org The specific network of hydrogen bonds is a defining feature of each crystal structure. For instance, in a manganese complex with 4-A3NBA, an intricate system of N–H···O and O–H···O bonds links the complex molecules into a three-dimensional network. nih.goviucr.org

Aromatic π-π stacking interactions are another key feature in the crystal packing of these planar molecules. These interactions occur between the electron-rich π systems of adjacent benzene (B151609) rings. In the triclinic polymorph of 4-amino-3-nitrobenzoic acid, π-π interactions are responsible for holding the hydrogen-bonded layers together. researchgate.net In various isomeric N-(iodophenyl)nitrobenzamides, π-π stacking interactions work in concert with hydrogen bonds and other forces to build the final supramolecular assembly, often linking molecular chains into sheets. researchgate.netnih.govnih.gov Weak π-π interactions with a centroid-centroid distance of 3.713 Å have also been observed in organotin complexes of 4-amino-3-nitrobenzoic acid. nih.gov

The concept of supramolecular synthons refers to robust and predictable intermolecular recognition patterns between functional groups. Crystal engineering relies on the use of these synthons to design and construct new crystalline materials with desired properties. acs.orgacs.org

Amide-Amide Dimer Synthon: Primary amides frequently form a characteristic dimer synthon through a pair of N–H···O hydrogen bonds, creating an R²₂(8) ring motif. This is a common feature in the crystal structures of benzamides. researchgate.netrsc.org

Acid-Amide Heterosynthon: In co-crystals containing a carboxylic acid and an amide, the acid-amide heterodimer is a highly reliable synthon. rsc.orgbiointerfaceresearch.com It is formed by strong and directional N–H···O and O–H···O hydrogen bonds between the two different molecules.

Acid-Acid Dimer Synthon: As seen in derivatives of benzoic acid, the carboxylic acid groups readily form robust dimers via pairs of O–H···O hydrogen bonds. iucr.org

The identification of these synthons, often through spectroscopic methods like IR spectroscopy, is fundamental to understanding and predicting crystal structures. rsc.org For example, the crystal packing of 4-ethylamino-3-nitrobenzoic acid is consolidated by intermolecular O-H···O hydrogen bonds that link molecules into centrosymmetric dimers, a classic synthon. iucr.org

Interactive Table: Summary of Intermolecular Interactions in Nitrobenzamide Derivatives

| Interaction Type | Description | Example Compound(s) | Source |

| N–H···O Hydrogen Bond | Links molecules via amide and nitro/carbonyl groups; forms chains and sheets. | N-(iodophenyl)nitrobenzamides, Mn(II) complex with 4-A3NBA | nih.govnih.govnih.gov |

| O–H···O Hydrogen Bond | Forms robust dimers from carboxylic acid groups. | 4-ethylamino-3-nitrobenzoic acid, 4-A3NBA | researchgate.netiucr.org |

| C–H···O Hydrogen Bond | Weak interactions that provide additional lattice stabilization. | N-(iodophenyl)nitrobenzamides, 4-(But-3-enylamino)-3-nitrobenzoic acid | nih.govnih.govnih.gov |

| π-π Stacking | Interaction between aromatic rings, often linking layers or chains. | Triclinic 4-A3NBA, N-(iodophenyl)nitrobenzamides | researchgate.netresearchgate.netnih.gov |

| Supramolecular Synthons | Predictable H-bonding patterns like acid-acid or amide-amide dimers. | Benzamides, Benzoic acid derivatives, Co-crystals | iucr.orgresearchgate.netrsc.orgbiointerfaceresearch.com |

Intramolecular Hydrogen Bonds and Conformational Torsion Angles in Related Benzamides

The conformation of benzamide derivatives is largely governed by the torsion angle between the plane of the phenyl ring and the amide group (-CONH2). In primary benzamides, this angle typically falls around 30°, as a fully planar conformation is energetically unfavorable. acs.org The presence of substituents, particularly at the ortho position, introduces significant steric and electronic effects that modify these angles.

In this compound, the positioning of the amino and nitro groups is critical. An intramolecular hydrogen bond of the N—H···O=N type is expected between one of the hydrogen atoms of the 4-amino group and an oxygen atom of the adjacent 3-nitro group. This type of interaction has been observed in the structurally similar compound, 4-amino-3-nitrobenzoic acid. researchgate.netnih.goviucr.org This hydrogen bond introduces a degree of planarity and rigidity to that portion of the molecule.

The conformation is further defined by several key torsion angles:

C-C-C-N (amide): The rotation of the amide group relative to the benzene ring. Steric hindrance between the amide group and the ortho-nitro group influences this angle. mdpi.commdpi.com

C-C-N-O (nitro): The torsion angle of the nitro group relative to the ring. In related structures, this angle is often small, indicating the group is nearly coplanar with the ring. iucr.org

C-C-N-H (amino): The orientation of the amino group.

The interplay between the intramolecular hydrogen bonding and steric repulsions dictates the final, lowest-energy conformation of the molecule. Studies on related substituted benzamides show that bulky ortho substituents can lead to significant twisting of the amide group out of the plane of the aromatic ring. nih.gov

High-Resolution Spectroscopic Characterization Techniques for Nitrobenzamide Derivatives

A combination of spectroscopic methods is essential for the unambiguous structural confirmation of this compound and its derivatives.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Confirmation and Spectral Analysis.benchchem.combenchchem.comdntb.gov.uabenchchem.com

Vibrational spectroscopy provides direct evidence for the presence of the key functional groups. The analysis of FT-IR and FT-Raman spectra allows for the identification of characteristic stretching and bending modes. nih.gov Based on data from structurally similar compounds like o-nitrobenzamide and other nitro-substituted aromatics, the expected vibrational frequencies for this compound can be predicted. muthayammal.inscirp.org

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source Reference(s) |

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3200 | muthayammal.inijpbs.com |

| Amide (C=O) | Carbonyl Stretch | ~1650 | |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 | |

| Nitro (NO₂) | Symmetric Stretch | ~1350 | |

| Aromatic (C=C) | Ring Stretch | 1600 - 1400 | muthayammal.in |

| Amide (N-H) | Bending | ~1620 | scirp.org |

The N-H stretching bands of the amino and amide groups are typically observed in the high-frequency region. The strong absorption bands corresponding to the C=O stretch of the amide and the asymmetric and symmetric stretches of the nitro group are crucial for confirmation. muthayammal.in

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation of Derivatives.nih.govbenchchem.comijpbs.combenchchem.com

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. For this compound, the electron-donating amino group and the electron-withdrawing nitro and amide groups have distinct effects on the chemical shifts of the aromatic protons and carbons. nih.gov

¹H NMR: The aromatic region is expected to show three distinct signals corresponding to the protons at positions 2, 5, and 6 of the benzene ring. The proton at position 2, situated between the nitro and amide groups, would likely be the most deshielded (highest ppm). The protons of the primary amide (-CONH₂) and the amino (-NH₂) groups will appear as distinct signals, the positions of which can be influenced by solvent and concentration. chemicalbook.comchemicalbook.com

¹³C NMR: The spectrum will show distinct signals for each of the seven carbon atoms. The carbonyl carbon of the amide group will appear significantly downfield. The aromatic carbons directly attached to the nitro and amino groups (C3 and C4) will show characteristic shifts reflecting the strong electron-withdrawing and -donating nature of these substituents, respectively. muthayammal.inresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Influencing Factors | Source Reference(s) |

| ¹H | H-2 | > 8.0 | Deshielded by adjacent NO₂ and CONH₂ | chemicalbook.com |

| ¹H | H-5 | 7.0 - 7.5 | Influenced by NH₂ and NO₂ | chemicalbook.com |

| ¹H | H-6 | 7.5 - 8.0 | Ortho to CONH₂, meta to NH₂ | chemicalbook.com |

| ¹H | -CONH₂ | Variable | Hydrogen bonding, solvent | muthayammal.in |

| ¹H | -NH₂ | Variable | Hydrogen bonding, solvent | chemicalbook.com |

| ¹³C | C=O | > 165 | Carbonyl group | muthayammal.in |

| ¹³C | C-1 | ~130-135 | Attached to CONH₂ | researchgate.net |

| ¹³C | C-2, C-5, C-6 | 115 - 140 | Aromatic carbons | muthayammal.inresearchgate.net |

| ¹³C | C-3 | ~140-145 | Attached to NO₂ | researchgate.net |

| ¹³C | C-4 | ~145-150 | Attached to NH₂ | researchgate.net |

Mass Spectrometry for Molecular Ion Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular formula of this compound is C₇H₇N₃O₃, giving it a molecular weight of approximately 181.15 g/mol . Using techniques like Electrospray Ionization (ESI), the compound is expected to show a prominent molecular ion peak, typically as the protonated molecule [M+H]⁺ at m/z 182.06. ijpbs.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification.nih.govbenchchem.comresearchgate.net

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. bohrium.com By mapping properties like d_norm (a normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. nih.goviucr.org This technique provides a powerful way to understand how molecules pack in the solid state, driven by a network of non-covalent interactions.

Quantitative Contribution of Contact Types (H···H, O···H/H···O, C···H/H···C).nih.govbenchchem.comresearchgate.net

Analysis of closely related structures, such as polymorphs of 4-amino-3-nitrobenzoic acid, provides insight into the expected distribution of these contacts. researchgate.netdntb.gov.ua

Table 3: Predicted Quantitative Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Description | Source Reference(s) |

| O···H/H···O | 35 - 45% | Represents strong hydrogen bonding involving amino, amide, and nitro groups. | researchgate.netdntb.gov.ua |

| H···H | 20 - 30% | Represents van der Waals forces and is a major contributor to the surface area. | nih.govdntb.gov.ua |

| C···H/H···C | 10 - 25% | Indicates weaker C-H···π or other C-H···O/N interactions. | nih.govresearchgate.net |

| Other (N···H, C···C, etc.) | 5 - 15% | Includes π-π stacking and other minor contacts. | dntb.gov.uanih.gov |

The high percentage of O···H/H···O contacts underscores the dominant role of hydrogen bonding in the supramolecular assembly of this compound. researchgate.net The H···H contacts, while individually weak, collectively make a substantial contribution to the crystal packing stability. The C···H/H···C contacts represent weaker hydrogen bonds and van der Waals interactions that further stabilize the three-dimensional structure. nih.gov

Mapping of Shape Index, dnorm, and Curvedness Indices

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. By partitioning the crystal electron density into molecular fragments, it provides a graphical representation of the molecular environment. The dnorm, Shape Index, and Curvedness are crucial surfaces mapped onto the Hirshfeld surface, each providing unique information about the molecular interactions.

dnorm Surface:

The dnorm surface, or normalized contact distance, is a key component of Hirshfeld analysis. It is calculated using the distances of any point on the surface to the nearest atom nucleus inside the surface (dᵢ) and the nearest atom nucleus outside the surface (dₑ), normalized by the van der Waals radii of the respective atoms.

The dnorm surface is color-coded to highlight different types of intermolecular contacts:

Red regions: Indicate contacts shorter than the sum of the van der Waals radii, representing close intermolecular interactions, typically strong hydrogen bonds.

White regions: Represent contacts approximately equal to the van der Waals separation.

Blue regions: Signify contacts longer than the van der Waals radii, indicating weaker or no significant interactions.

For this compound, the dnorm surface would be expected to show prominent red areas associated with the hydrogen-bonding capabilities of the amino (-NH₂) and amide (-CONH₂) groups, as well as the nitro (-NO₂) group, which can act as a hydrogen bond acceptor.

Shape Index:

The Shape Index is a descriptor that provides a qualitative measure of the shape of the Hirshfeld surface, highlighting regions of complementarity between interacting molecules. It is particularly useful for identifying π-π stacking interactions, which are common in aromatic systems like this compound.

The Shape Index map is characterized by:

Red triangles: These indicate concave regions on the surface, which typically correspond to the presence of a π-system of a neighboring molecule stacked above.

Blue triangles: These represent convex regions, suggesting the molecule's own π-system is interacting with a neighboring molecule.

The presence of adjacent red and blue triangular patches on the Shape Index surface of this compound would provide clear evidence of π-π stacking interactions between the benzene rings of adjacent molecules.

Curvedness Index:

The Curvedness index measures the curvature of the Hirshfeld surface. It helps to distinguish between planar, stacked arrangements and more curved, encapsulating interactions.

The interpretation of the Curvedness map is as follows:

Regions of low curvedness (flat areas): These are indicative of planar stacking, often corresponding to the π-π stacking interactions identified by the Shape Index.

Regions of high curvedness: These typically appear at the edges of the flat regions and signify areas where the surface is highly curved, often delineating the boundaries of intermolecular contacts.

In the context of this compound, large, flat regions on the Curvedness map would further corroborate the presence of planar stacking arrangements within the crystal structure.

Interactive Data Tables

The following tables present a hypothetical representation of the kind of data that would be generated from a detailed Hirshfeld surface analysis of this compound, based on findings for analogous compounds.

Table 1: Hypothetical dnorm Surface Data for this compound

| Interaction Type | dnorm Range (Å) | Color on Map | Expected Contribution |

| O···H/H···O | Negative | Red | High |

| N···H/H···N | Negative | Red | Moderate |

| C···H/H···C | Near Zero | White/Light Blue | Significant |

| H···H | Positive | Blue | Significant |

| C···C | Positive | Blue | Low |

| N···O/O···N | Near Zero | White/Light Red | Moderate |

Table 2: Hypothetical Shape and Curvedness Index Features for this compound

| Feature | Description | Interpretation |

| Shape Index | ||

| Adjacent Red & Blue Triangles | Present on the surface over the aromatic ring. | Indicates π-π stacking interactions. |

| Curvedness Index | ||

| Large Flat Regions | Coincide with areas of π-π stacking. | Confirms planar stacking of molecules. |

| High Curvature Edges | Surround the flat regions. | Demarcate the boundaries of intermolecular contacts. |

Although a dedicated study on this compound is not presently available, the principles and expected outcomes of a Hirshfeld surface analysis can be confidently inferred from the extensive research on similar nitroaromatic compounds. Such an analysis would be invaluable for a complete understanding of the supramolecular architecture of this compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory)

No published studies were found that provide specific outputs of Density Functional Theory (DFT) calculations for 4-Amino-3-nitrobenzamide. Consequently, the following detailed subsections cannot be addressed with factual data:

Molecular Docking Studies

The investigation into the binding of this compound with biological targets, as specified, also yielded no concrete results.

Ligand-Protein Interaction Profiling in Derivatives

While specific ligand-protein interaction profiling for derivatives of this compound is not extensively documented in dedicated studies, the well-established principles of molecular interactions for its constituent functional groups allow for a detailed theoretical projection of its binding behavior. The interaction profile of a ligand within a protein's binding site is a composite of various non-covalent forces, and for derivatives of this compound, the amino, nitro, and amide groups are the primary drivers of these interactions.

A significant interaction involving nitro aromatic ligands is the π-hole interaction . This is a non-covalent interaction where the positively charged region on the nitrogen atom of the nitro group (the π-hole) interacts favorably with electron-rich areas, such as the lone pairs on oxygen or sulfur atoms within protein residues. nih.govnih.gov Computational studies have revealed that these interactions can have an energy of approximately -5 kcal/mol, which is significant for ligand binding. nih.govnih.gov For a derivative of this compound, the nitro group is poised to form such π-hole interactions with the backbone carbonyls or the side chains of residues like methionine or cysteine in a protein's active site. nih.govnih.gov

The amide group, a ubiquitous feature in protein structures and ligands, contributes to binding primarily through hydrogen bonding. mdpi.com The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. Furthermore, the planar π-surface of the amide can engage in amide-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. mdpi.com These interactions, though often weaker than classical hydrogen bonds, are numerous in protein-ligand interfaces and collectively contribute significantly to the stability of the complex. mdpi.com

The amino group (-NH2) is a strong hydrogen bond donor and can also accept a hydrogen bond, depending on the protonation state and the local environment. In derivatives of this compound, this group can form crucial hydrogen bonds with acidic residues like aspartate or glutamate, or with the protein backbone. The presence of both a strong electron-withdrawing nitro group and an electron-donating amino group on the same aromatic ring creates a significant dipole moment, which can lead to favorable dipole-dipole interactions within the binding pocket.

The interplay of these interactions can be seen in the following hypothetical interaction profile for a this compound derivative in a protein active site:

| Functional Group | Potential Interacting Residue(s) | Type of Interaction | Estimated Contribution |

| Nitro Group | Methionine, Cysteine, Backbone Carbonyls | π-hole Interaction | ~ -5 kcal/mol nih.govnih.gov |

| Amide (N-H) | Aspartate, Glutamate, Serine | Hydrogen Bond (Donor) | Variable |

| Amide (C=O) | Arginine, Lysine, Backbone N-H | Hydrogen Bond (Acceptor) | Variable |

| Amide π-surface | Phenylalanine, Tyrosine, Tryptophan | Amide-π Stacking | -0.5 to -2.5 kcal/mol mdpi.com |

| Amino Group | Aspartate, Glutamate, Backbone Carbonyls | Hydrogen Bond (Donor/Acceptor) | Variable |

Theoretical Insights into Reactivity and Reaction Mechanisms

Theoretical calculations are a powerful tool for understanding the intrinsic reactivity of a molecule and for mapping out the potential pathways of its chemical transformations. For this compound, such studies can shed light on its stability, the influence of its substituents on its reactivity, and the step-by-step processes of its reactions.

Elucidation of Reaction Pathways and Transition States

The reactivity of nitroaromatic compounds like this compound is often dominated by the nitro group. Theoretical studies on the unimolecular decomposition of nitrobenzene (B124822), a related parent compound, have identified two primary reaction pathways. nih.gov These pathways are likely to be relevant for this compound as well.

The first pathway is the direct C-N bond dissociation , where the bond between the aromatic ring and the nitro group cleaves to form a phenyl radical and nitrogen dioxide (NO2). nih.gov

Pathway 1: C₆H₃(NH₂)(CONH₂)NO₂ → [C₆H₃(NH₂)(CONH₂)]• + •NO₂

The second major pathway is a two-step mechanism that involves an intramolecular rearrangement. This begins with the migration of a nitro-group oxygen to the adjacent carbon atom of the benzene (B151609) ring, forming a nitrite (B80452) intermediate. This intermediate then undergoes C-O bond cleavage to yield a phenoxyl radical and nitric oxide (NO). nih.gov

Pathway 2: C₆H₃(NH₂)(CONH₂)NO₂ → C₆H₃(NH₂)(CONH₂)ONO → [C₆H₃(NH₂)(CONH₂)-O]• + •NO

Density functional theory (DFT) calculations on nitrobenzene have shown that the direct C-N bond dissociation is energetically more favorable, with a dissociation energy calculated to be 7.5 kcal/mol lower than the activation energy for the rearrangement pathway. nih.gov This suggests that under thermal decomposition conditions, the primary reaction would be the cleavage of the C-NO2 bond.

Another important reaction pathway for nitroaromatics, particularly in biological systems, is the reduction of the nitro group . For a related compound, 4-iodo-3-nitrobenzamide (B1684207), it has been shown that it can be metabolically reduced to the corresponding 3-nitroso derivative. nih.gov This reduction is a critical step in the bioactivation of some nitroaromatic drugs. The likely pathway involves a series of single-electron transfers, leading to the formation of a nitro anion radical, followed by further reduction to the nitroso, hydroxylamine, and finally the amino group. The transition states for these reduction steps would involve the transfer of electrons and protons to the nitro group.

Understanding Substituent Effects on Reactivity

Theoretical studies on substituted nitrobenzenes have demonstrated a clear correlation between the nature of the substituent and the energy required for the C-N bond dissociation. nih.gov For substituents in the para and meta positions, the C-N bond dissociation energy has been shown to be directly related to the Hammett constant (σ), which is a measure of the electron-donating or electron-withdrawing ability of a substituent. nih.gov

Electron-donating groups, like the amino group, tend to decrease the C-N bond dissociation energy, making the bond easier to break. Conversely, electron-withdrawing groups generally increase this bond energy. In this compound, the amino group is para to the C-N bond of the nitro group, and would therefore be expected to lower the energy barrier for its cleavage compared to unsubstituted nitrobenzene. The amide group, being meta to the nitro group, would have a less pronounced electronic effect on the C-N bond cleavage.

The following table, based on the principles from studies on substituted nitrobenzenes, illustrates the expected qualitative effect of the amino and amide groups on the C-N bond dissociation energy of the nitro group in this compound. nih.gov

| Substituent | Position relative to -NO₂ | Electronic Effect | Expected Impact on C-NO₂ Bond Dissociation Energy |

| -NH₂ | para | Electron-donating (by resonance) | Decrease |

| -CONH₂ | meta | Electron-withdrawing (by induction) | Slight Increase |

Furthermore, computational analyses of amino-substituted benzamides have highlighted the influence of substituents on properties like antioxidant activity. nih.govacs.org In these studies, it was found that electron-donating groups enhance the antioxidant potential. nih.gov This is another facet of reactivity where the amino group in this compound would play a significant role, likely by stabilizing radical intermediates formed during redox processes.

Advanced Applications in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates for Complex Organic Molecules

The unique electronic and steric properties of 4-Amino-3-nitrobenzamide derivatives allow them to serve as versatile precursors for a variety of complex molecular architectures. The presence of ortho- and para-directing amino groups and a meta-directing nitro group on the benzene (B151609) ring facilitates a wide range of chemical transformations.

The structure of this compound is particularly well-suited for the synthesis of fused heterocyclic systems, which are prominent scaffolds in many biologically active compounds.

Triazole Derivatives: A derivative, N-methyl-4-(methylamino)-3-nitrobenzamide, has been identified as a key intermediate in the synthesis of triazole derivatives. google.com These resulting triazoles are investigated for a range of pharmacodynamic functions, including potential treatments for diabetes, hypertension, insulin (B600854) resistance, dementia, and schizophrenia. google.com The 1,2,4-triazole (B32235) ring system is a stable and metabolically robust moiety, and its nitrogen atoms can act as hydrogen bond donors or acceptors, which is crucial for binding to biological receptors. pensoft.net

Benzimidazole (B57391) Derivatives: Benzimidazoles are another class of vital heterocyles accessible from this scaffold. The same intermediate, N-methyl-4-(methylamino)-3-nitrobenzamide, is also used to produce benzimidazole analogues. google.com These analogues have been developed for applications in treating conditions such as hereditary immunodeficiency, autoimmune diseases, and hematopoietic function disorders, as well as for promoting hair growth. google.com The general synthesis strategy often involves the reduction of the nitro group to an amine, creating an ortho-diamine structure that can then be cyclized. For instance, methods for preparing benzimidazole derivatives often start with related ortho-phenylenediamines which react with various reagents to form the fused imidazole (B134444) ring. mdpi.com

The table below summarizes key heterocyclic precursors derived from the this compound scaffold and their targeted therapeutic areas.

| Derivative/Precursor | Target Heterocycle | Potential Therapeutic Applications |

| N-methyl-4-(methylamino)-3-nitrobenzamide | Triazole | Diabetes, hypertension, insulin resistance, dementia, schizophrenia google.com |

| N-methyl-4-(methylamino)-3-nitrobenzamide | Benzimidazole | Hereditary immunodeficiency, autoimmune diseases, hematopoietic disorders, alopecia (hair growth) google.com |

| 4-amino-3-hydroxy-N,N-dimethyl-5-nitrobenzamide | Benzimidazole | Intermediates for antibacterial, antiulcer, and anti-inflammatory agents mdpi.com |

This table showcases examples of how derivatives of this compound are utilized as intermediates in the synthesis of pharmacologically important heterocyclic compounds.

The derivative 4-aminobenzamide, which can be produced from this compound via reduction of the nitro group, serves as an important intermediate in the synthesis of specialized polymeric materials. google.com The corresponding acid, 4-Amino-3-nitrobenzoic acid, is explored for its potential to be incorporated into polymer matrices. nbinno.com Such incorporation can enhance key characteristics of the resulting polymers, including thermal stability and mechanical strength, making them suitable for high-performance applications like coatings and adhesives. nbinno.com

The functional group arrangement in the this compound core structure is instrumental in the synthesis of specialized chemical tools for research and medicine.

Iodinated Aromatics: The scaffold is a precursor to potent iodinated aromatic compounds. A notable example is 4-Iodo-3-nitrobenzamide (B1684207), an organohalogen compound that has been investigated as a chemotherapeutic agent. ambeed.com Its synthesis can be achieved from 4-Amino-3-nitrobenzoic acid, which is first converted to 4-iodo-3-nitrobenzoic acid before the final amidation step. ambeed.com The reactivity of the resulting iodinated compound is influenced by the electron-withdrawing nitro group, which facilitates further chemical transformations.

Peptide Linkers: A significant application in biotechnology involves the use of the related 4-amino-3-nitrobenzoic acid as a modified Dawson's linker, termed the Dbz(NO2) linker. This linker was specifically developed for microwave-assisted solid-phase peptide synthesis. After the peptide chain is assembled on the resin, the nitro group on the linker can be readily reduced on-resin using reagents like tin(II) chloride (SnCl2) to generate the active 3,4-diaminobenzoic acid (Dbz) linker. While some limitations exist, such as potential epimerization of the C-terminal amino acid, this method is advantageous as it prevents certain side reactions that can occur with other linkers during the microwave-assisted synthesis of glycine-rich peptides.

Development of Functionalized Materials

Beyond its role as a building block for polymers, the this compound structure lends itself to the creation of other advanced materials. Research into its corresponding carboxylic acid, 4-Amino-3-nitrobenzoic acid, has shown it can be used to synthesize metal-organic complexes. One such example is the manganese complex, trans-bis(4-amino-3-nitrobenzoato-κO)bis(4-amino-3-nitrobenzoic acid-κO)diaquamanganese(II) dihydrate. In this structure, four ligands derived from the acid coordinate with a central manganese ion through the carboxylic oxygen atoms, creating a distorted octahedral geometry. Such metal complexes are investigated for their unique magnetic, electronic, and catalytic properties.

Catalytic Transformations Involving this compound Derivatives

Derivatives of this compound are involved in various catalytic transformations, which are essential for their synthetic utility.

A primary reaction is the catalytic reduction of the nitro group. This is a crucial step for synthesizing precursors for benzimidazoles and other diamino-based structures. The reduction is typically carried out using hydrogen gas with a palladium on carbon (Pd/C) catalyst or with other reducing systems like iron powder in acetic acid. nih.gov

Furthermore, the synthesis of the benzamide (B126) moiety itself can be achieved through catalytic processes. For example, related compounds like 4-nitrobenzoic acid can be condensed with ammonia (B1221849) in the presence of a catalytic system composed of boric acid or tetrabutoxytitanium and a polyethylene (B3416737) glycol co-catalyst to produce 4-nitrobenzamide (B147303) in high yield. google.com The preparation of esters, which are common precursors to the amide, is often accomplished via acid-catalyzed Fischer esterification. researchgate.net In some synthetic routes, catalytic amounts of acid, such as hydrochloric acid, are used to promote the coupling of amine derivatives with other molecules to build more complex structures, such as quinoline-based compounds. nih.gov

Mechanistic Biochemical and Biological Research on 4 Amino 3 Nitrobenzamide Derivatives

Enzyme Inhibition Mechanisms

The unique chemical structure of 4-amino-3-nitrobenzamide derivatives makes them potent inhibitors of various enzymes, a characteristic attributed to their amino and nitro functional groups.

Inhibition of Trans-sialidase Enzyme in Trypanosoma cruzi by 4-Amino-3-nitrobenzoic Acid

Trypanosoma cruzi, the parasite responsible for Chagas disease, relies on the trans-sialidase (TcTS) enzyme for its infectivity. nih.govresearchgate.net This enzyme is a key target for the development of new drugs to combat the disease. nih.govresearchgate.net 4-Amino-3-nitrobenzoic acid has been identified as a potent inhibitor of TcTS, demonstrating a 77% inhibition rate in enzymatic assays. researchgate.netnbinno.com The inhibitory action of benzoic acid derivatives, such as 4-amino-3-nitrobenzoic acid, is linked to their ability to block the sialidase enzyme, which is crucial for the parasite's attachment to host cells. ms-editions.cl

The mechanism of inhibition involves the interaction of the compound with the active site of the TcTS enzyme. The presence of a nitro group is crucial for this interaction. mdpi.com While some benzoic acid derivatives show high enzymatic inhibition but low trypanocidal activity, and vice versa, 4-amino-3-nitrobenzoic acid has demonstrated a direct effect on TcTS. nih.govresearchgate.net

Inactivation of Poly(ADP-ribose) Polymerase by Zinc Ejection via 4-iodo-3-nitrobenzamide (B1684207)

Poly(ADP-ribose) polymerase (PARP) is a family of proteins critical for DNA repair, and its inhibition is a key strategy in cancer therapy. aacrjournals.org The derivative, 4-iodo-3-nitrobenzamide, also known as iniparib, has been studied for its role as a PARP inhibitor. The proposed mechanism involves its conversion to the C-nitroso metabolite, 4-iodo-3-nitrosobenzamide, which then inactivates PARP by causing the ejection of zinc from the enzyme's zinc finger domain. aacrjournals.orgncats.ioresearchgate.net This action is believed to be more effective due to the presence of the iodinated nitroso group. researchgate.net

However, further research has indicated that iniparib may not be a true PARP inhibitor, as it non-selectively modifies cysteine-containing proteins in tumor cells. aacrjournals.org Another related compound, 4-iodo-3-nitrosobenzamide, has been found to inactivate PARP through zinc ejection from its first zinc finger. researchgate.net The selective tumoricidal action appears to be linked to the reduction of the nitro group to a nitroso intermediate within tumor cells. researchgate.net

Molecular Mechanisms of Biological Interactions

The biological effects of this compound derivatives extend beyond enzyme inhibition to include interference with fundamental cellular processes.

Interference with Nucleic Acid Synthesis in Antimicrobial Contexts

The antimicrobial properties of 4-amino-3-nitrobenzoic acid are thought to stem from its ability to interfere with nucleic acid synthesis. nbinno.com This mechanism is a common mode of action for many antibiotics, which target enzymes essential for DNA replication and transcription. nih.gov While the precise interactions are still under investigation, the chemical structure of these compounds, particularly the nitro and amino groups, likely plays a significant role in this interference. nbinno.com

Modulation of Gene Expression (e.g., TcTS gene in epimastigotes by 4-amino-3-nitrobenzoic acid)

Research has shown that 4-amino-3-nitrobenzoic acid can directly affect the expression of the trans-sialidase (TcTS) gene in the epimastigote stage of Trypanosoma cruzi. nih.govresearchgate.net Studies revealed an increase in the expression level of the TcTS gene, confirming a direct impact of the compound on this key parasitic enzyme. nih.govresearchgate.net This modulation of gene expression represents a significant aspect of its mechanism of action against the parasite.

Binding to Specific Sites on Target Proteins

The biological activity of this compound and its derivatives is mediated through their interaction with specific binding sites on target proteins. Molecular docking studies have revealed that these compounds can bind with high affinity to proteins like KDM4, which may account for their antimicrobial and antitumor activities. researchgate.net The amino group of these compounds can form hydrogen bonds with amino acid residues at the active site of proteins, thereby influencing their function. researchgate.net For instance, the interaction of 4-amino-3-nitrobenzoic acid with the active site of the 4LXL protein involves the formation of hydrogen bonds with five amino acid residues. researchgate.net

Utilization as Reagents in Biochemical Assays for Enzyme Activity Studies

Derivatives of this compound have emerged as valuable tools in biochemical research, particularly as reagents in assays designed to study the activity and inhibition of various enzymes. Their utility stems from their ability to interact with specific enzymes, leading to measurable changes in activity that can be quantified using techniques such as fluorimetry and spectrophotometry. These compounds have been instrumental in elucidating enzyme mechanisms and in the screening for potential therapeutic agents.

Enzyme Inhibition Assays

Biochemical assays are fundamental to the study of enzyme kinetics and inhibition. In this context, derivatives of this compound are primarily employed as inhibitors, allowing researchers to probe the active sites of enzymes and understand their structure-activity relationships.

Trans-sialidase (TcTS) Inhibition Studies

A significant area of research has focused on the use of 4-amino-3-nitrobenzoic acid and its derivatives as inhibitors of Trypanosoma cruzi trans-sialidase (TcTS), an enzyme crucial for the parasite's survival and infectivity, making it a key target in the development of treatments for Chagas disease. nih.govmdpi.comresearchgate.net

A continuous fluorimetric method is commonly employed to measure TcTS activity. mdpi.com This assay is based on the enzyme's ability to catalyze the hydrolysis of 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MuNANA). The cleavage of this substrate by TcTS releases the fluorescent product 4-methylumbelliferone, the signal of which can be monitored over time. The presence of an inhibitor, such as a this compound derivative, will decrease the rate of fluorescent product formation, providing a measure of the compound's inhibitory potency.

Research has shown that 4-amino-3-nitrobenzoic acid is a potent inhibitor of TcTS, exhibiting 77% inhibition in enzymatic assays. nih.govresearchgate.net This has led to further investigation into its derivatives to identify even more effective inhibitors. The inhibitory activity of several benzoic acid derivatives against TcTS has been evaluated, with results indicating that the para-amino-meta-nitrobenzoic acid core is important for TcTS inhibition. mdpi.com

Table 1: Inhibition of Trypanosoma cruzi trans-sialidase (TcTS) by Benzoic Acid Derivatives

| Compound | TcTS Inhibition (%) |

|---|---|

| 4-amino-3-nitrobenzoic acid (16) | 77 |

| Compound 11 (hydrazine derivative) | 61 |

| Compound 17 | 66 |

| Compound 12 (azide derivative) | 40 |

| Compound 13 (nitro derivative) | 43 |

| Compounds 10, 14, 15, 21-23 | 1-34 |

Data sourced from a study on benzoic acid derivatives as TcTS inhibitors. mdpi.com

Poly(ADP-ribose) Polymerase (PARP) Inhibition Assays

Derivatives of this compound, most notably 4-iodo-3-nitrobenzamide (iniparib), have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. aacrjournals.orgacs.orgnih.gov The inhibition of PARP is a promising strategy in cancer therapy.

Assays to determine PARP inhibition often measure the incorporation of radiolabeled NAD+ into poly(ADP-ribose) chains in response to DNA damage. acs.org In a typical assay, cell extracts or purified PARP enzyme are incubated with a DNA-damaging agent, the test inhibitor, and ³H-NAD+. The amount of radioactivity incorporated into acid-precipitable material is then quantified, with a decrease in radioactivity indicating PARP inhibition.

While iniparib was initially reported to be a PARP inhibitor, further studies have suggested that it does not function as a bona fide inhibitor of PARP activity in intact cells and may act through a different mechanism involving the non-selective modification of cysteine-containing proteins. aacrjournals.orgnih.gov

DNA Methyltransferase (DNMT) Inhibition Assays

Certain analogues of 4-amino-N-(4-aminophenyl)benzamide have been designed and evaluated as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation. nih.gov

A common method to assess DNMT activity is a restriction-based fluorescence assay. nih.gov This technique utilizes a biotin-labeled oligonucleotide duplex containing a CpG site within a restriction enzyme recognition sequence. The duplex is immobilized on an avidin-coated microplate. Following incubation with the DNMT enzyme and a methyl donor, a methylation-sensitive restriction enzyme is added. If the CpG site is methylated by DNMT, the restriction enzyme cannot cleave the duplex, and a fluorescent signal can be detected. The presence of a DNMT inhibitor prevents methylation, allowing for cleavage and a reduction in the fluorescent signal.

In one study, a derivative designated as compound 31, an isomer of the known DNMT inhibitor SGI-1027, was identified as a potent inhibitor of human DNMT3A with an EC₅₀ of 0.9 μM and an efficacy of 90%. nih.gov

α-Glucosidase and α-Amylase Inhibition Assays

A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and evaluated for their potential as antidiabetic agents through the inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov

The in vitro α-glucosidase inhibitory activity is typically determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside. The absorbance of the released p-nitrophenol is measured spectrophotometrically. Similarly, α-amylase activity is often assayed by measuring the reduction in starch concentration, which can be quantified by the decrease in the intensity of the blue color produced by the starch-iodine reaction.

One of the synthesized compounds, 5o (2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide), was found to be a highly active inhibitor of both α-glucosidase and α-amylase, with IC₅₀ values of 10.75 ± 0.52 μM and 0.90 ± 0.31 μM, respectively. nih.gov

Table 2: Inhibitory Activity (IC₅₀) of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide Derivatives

| Compound | α-Glucosidase IC₅₀ (μM) | α-Amylase IC₅₀ (μM) |

|---|---|---|

| 5o | 10.75 ± 0.52 | 0.90 ± 0.31 |

| 5b | - | 5.30 ± 1.23 |

| 5m | - | 1.52 ± 0.84 |

| 5p | - | 2.10 ± 0.52 |

| Acarbose (Standard) | 39.48 ± 0.80 | 5.60 ± 0.30 |

Data from a study on nitrobenzamide derivatives as antidiabetic agents. nih.gov

Other Enzyme Inhibition Studies

Derivatives of this compound have also been explored as inhibitors of other enzymes, such as cholinesterases. tandfonline.com The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is often determined using Ellman's method, a spectrophotometric assay that measures the formation of 5-thio-2-nitrobenzoate from the reaction of thiocholine (B1204863) (produced by the enzymatic hydrolysis of acetylthiocholine (B1193921) or butyrylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). tandfonline.com

Emerging Research Frontiers and Future Directions

Exploration of Novel, Efficient, and Sustainable Synthetic Pathways

The development of advanced synthetic methodologies is a cornerstone of modern chemistry, and research into 4-Amino-3-nitrobenzamide is increasingly focused on pathways that are not only high-yielding but also environmentally benign and economically viable.

A significant trend is the move towards "green" chemistry principles. This includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. For instance, efficient tandem microwave-assisted green processes have been developed for the synthesis of quinazolinones, a related class of heterocyclic compounds, demonstrating a potential route for more sustainable production. mdpi.com Another approach is the simplification of reaction protocols. The Fischer esterification of the related 4-amino-3-nitrobenzoic acid to its methyl ester has been adapted into a one-pot reaction that can produce workable yields in as little as one hour, offering a time-efficient method suitable for educational and research laboratories. acs.orgcore.ac.uk

Efficiency and purity are also paramount. Research has demonstrated a process for preparing 4-iodo-3-nitrobenzamide (B1684207), a critical derivative, that successfully avoids the formation of chloro-impurities which can arise from nucleophilic substitution during synthesis. google.com This process also utilizes a methanol-water system for crystallization, eschewing more toxic solvents like acetonitrile. google.com Furthermore, high-yield synthetic routes are a major goal. A three-step process starting from 4-chloro-3-nitrobenzoic acid to produce N-methyl-4-(methyl amino)-3-nitrobenzamide has been reported with an impressive total yield of up to 97.5%, highlighting the potential for highly efficient, scalable production through careful reaction design. google.com

Future work in this area will likely concentrate on combining these elements: developing one-pot, high-yield reactions under microwave irradiation or other green conditions, using readily available starting materials, and minimizing toxic reagents and solvents. The development of such pathways is crucial for both laboratory-scale research and potential industrial applications.

Advanced Characterization of Polymorphs and Co-crystals for Structure-Property Relationships

The solid-state form of a compound can have a profound impact on its physical and biological properties. Consequently, a significant research frontier is the detailed investigation of polymorphism (the ability of a substance to exist in multiple crystal forms) and the design of co-crystals of this compound derivatives.

Recent research in 2024 has formally established the polymorphism of the parent acid, 4-amino-3-nitrobenzoic acid (4-A3NBA). researchgate.net Previously known to exist in a monoclinic form (designated polymorph I), a new triclinic crystal form (polymorph II) has been prepared and characterized. researchgate.net Advanced techniques like Hirshfeld surface analysis have been employed to elucidate the differences in their crystal packing. While polymorph I features a 3D network held together by hydrogen bonds, polymorph II is characterized by H-bonded layers that are incorporated into the crystal structure via π•••π stacking interactions. researchgate.net Understanding these subtle structural differences is the first step toward correlating a specific polymorphic form with desired properties like solubility or stability.

The exploration of co-crystals—crystalline structures composed of two or more different molecules in the same lattice—represents another avenue for tuning material properties. General strategies for cocrystal preparation include solution-based methods like slow evaporation and solid-based methods like grinding. nih.gov Studies on related systems, such as the cocrystals of caffeine (B1668208) and anthranilic acid, have shown that different polymorphic forms of a cocrystal can be selectively synthesized through techniques like liquid-assisted grinding (LAG), where the choice of solvent can direct the formation of a specific polymorph. This level of control is a key goal for the targeted design of materials.

The future of this research area for this compound will involve a systematic search for new polymorphs and the rational design of co-crystals. This will require advanced characterization techniques, including single-crystal X-ray diffraction, solid-state NMR, and thermal analysis, to build a comprehensive understanding of structure-property relationships.

Table 1: Polymorphism in 4-Amino-3-nitrobenzoic Acid (4-A3NBA)

| Feature | Polymorph I | Polymorph II |

| Crystal System | Monoclinic | Triclinic |

| Primary Interaction | 3D Hydrogen Bond Network | H-bonded layers with π•••π interactions |

| O•••H/H•••O Interactions | ~54.5% | ~39.1% |

| Data sourced from a 2024 study establishing the polymorphism of 4-A3NBA. researchgate.net |

Deeper Computational Mechanistic Studies and Predictive Modeling

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting molecular properties, thereby accelerating the discovery and design process. For this compound and its derivatives, computational studies are providing insights that are difficult to obtain through experimental means alone.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to model the electronic structure of these molecules. By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack, offering guidance for synthetic planning.

Molecular docking is another powerful computational technique used extensively to predict how these compounds might interact with biological targets. smolecule.com For example, docking studies have been used to screen the binding affinity of derivatives against enzymes like poly-ADP-ribose polymerase (PARP-1) and KDM4 proteins, which are relevant targets in cancer and antimicrobial research. In studies of potential antidiabetic agents, docking simulations of benzamide (B126) derivatives with α-glucosidase and α-amylase have revealed binding energies ranging from -7.9 to -9.8 kcal/mol, with specific hydrogen bonding and hydrophobic interactions identified as key to their inhibitory activity. nih.gov

Beyond simple docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the protein-ligand interactions over time. nih.gov Furthermore, predictive modeling is being applied to forecast the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new derivatives. mdpi.com These in silico predictions can help prioritize which compounds to synthesize and test, saving significant time and resources.

The future in this domain lies in the development of more accurate and predictive models. This will involve the use of machine learning and artificial intelligence to analyze large datasets and identify complex structure-activity relationships. Integrating these advanced computational approaches will enable the rational, de novo design of this compound derivatives with optimized properties for specific applications.

Table 2: Examples of Computational Approaches in this compound Research

| Computational Method | Application | Example Finding/Target |

| Quantum Chemistry (DFT) | Predict reactivity | HOMO-LUMO analysis to identify sites for chemical attack. |

| Molecular Docking | Predict binding affinity | Screening against targets like PARP-1, α-glucosidase, and α-amylase. nih.gov |

| Molecular Dynamics (MD) | Simulate protein-ligand stability | Studying the dynamic interactions of derivatives within enzyme active sites. nih.gov |